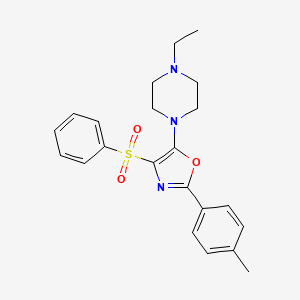![molecular formula C25H23NO5 B2768716 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid CAS No. 2413899-69-9](/img/structure/B2768716.png)
4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid, also known as Fmoc-OPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in organic synthesis and drug discovery.
Applications De Recherche Scientifique
Nitrogen-Deleting Reagents
Recently, there has been interest in nitrogen atom deletion as a method for “skeletal editing” of organic molecules. While EN300-26572617 itself is not explicitly mentioned, related compounds with anomeric N-pivaloyloxy-N-alkoxyamide amide moieties have been investigated for this purpose . Nitrogen-deleting reagents could find applications in drug discovery and chemical modification.
Polymer Chemistry and Heavy Oil Recovery
Although not directly studied for this compound, the fluorenylmethoxycarbonyl motif has relevance in polymer chemistry. Researchers have explored polymers for enhanced oil recovery, especially in heavy oil fields. While not specific to EN300-26572617 , understanding its interactions with polymers could contribute to this field .
Propriétés
IUPAC Name |
4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-16(14-30-18-12-10-17(11-13-18)24(27)28)26-25(29)31-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,23H,14-15H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEWMQSOJVCECE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2768635.png)
![2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2768636.png)


![3-(3,4-dimethoxyphenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2768640.png)
![4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2768641.png)
![N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2768642.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2768644.png)


![Ethyl (5R,7S)-5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2768649.png)
